5-Nitrosalicylic acid

pharmaceutical intermediate synthesis nitration process optimization industrial safety

This is the essential 5-nitro regioisomer of salicylic acid—the exclusive precursor for manufacturing mesalazine (5-aminosalicylic acid), the first-line therapy for ulcerative colitis and Crohn's disease. The 3-nitro isomer cannot serve this pharmaceutical pathway. The compound's unique nitric acid concentration-dependent solubility enables straightforward separation from the co-produced 3-nitro isomer, ensuring regioisomeric purity for downstream reduction (89% yield with Raney nickel/hydrazine). Beyond API synthesis, it functions as a model ligand for transition metal complexation studies and as a reference standard for isomer separation method validation. Insist on the correct isomer for your process.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
CAS No. 96-97-9
Cat. No. B045951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrosalicylic acid
CAS96-97-9
SynonymsAnilotic acid;  NSC 175998;  NSC 183;  2-Hydroxy-5-nitrobenzoic Acid;  5-Nitro-2-hydroxybenzoic Acid; 
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O
InChIInChI=1S/C7H5NO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9H,(H,10,11)
InChIKeyPPDRLQLKHRZIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrosalicylic Acid (CAS 96-97-9): Core Properties and Pharmaceutical Intermediate Role


5-Nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid) is a mononitro derivative of salicylic acid with a nitro substituent at the 5-position, ortho to the carboxylic acid group and para to the phenolic hydroxyl group . It is a yellow crystalline solid with a melting point of 228–230 °C, pKa of 2.12 (25°C), and aqueous solubility of 1 g in 1475 mL . As a key industrial intermediate, it serves as the primary precursor for 5-aminosalicylic acid (mesalazine), an anti-inflammatory agent used in treating ulcerative colitis and Crohn's disease [1].

5-Nitrosalicylic Acid Procurement: Why the 5-Nitro Isomer Cannot Be Substituted by 3-Nitro or Other Salicylic Acid Derivatives


Nitration of salicylic acid produces a mixture of 3-nitro and 5-nitrosalicylic acid isomers with distinct physicochemical properties that preclude simple interchange [1]. The 5-nitro isomer exhibits nitric acid concentration-dependent solubility, whereas the 3-nitro isomer's solubility is independent of nitric acid concentration, enabling differential separation strategies in industrial nitration processes [2]. Furthermore, the 5-nitro isomer is the requisite regioisomer for reduction to 5-aminosalicylic acid (mesalazine), while the 3-nitro isomer cannot serve this pharmaceutical pathway [3]. Selection of the correct isomer is therefore mandatory for downstream synthesis and industrial processing.

5-Nitrosalicylic Acid Comparative Performance Data: Synthesis Yield, Isomer Selectivity, and Metal Complexation


Synthesis Yield: 5-Nitrosalicylic Acid Outperforms Classic Mixed Acid Nitration in HNO3/AcOH System

In salicylic acid nitration, the HNO3/AcOH system produces yields to 5-nitrosalicylic acid that are significantly higher than those achieved with classic mixed acid (HNO3/H2SO4), which typically yields below 50% [1]. This yield differential, combined with reduced runaway phenomena risk due to minimized acetylnitrate formation, makes 5-nitrosalicylic acid procurable via a more efficient and inherently safer industrial process compared to mixed acid-derived product [1].

pharmaceutical intermediate synthesis nitration process optimization industrial safety

Isomer Selectivity: Ortho:Para Ratio and Combined Yield in 5-Nitrosalicylic Acid Production

In the nitration of salicylic acid using isopropyl nitrate/H2SO4 in dichloromethane with tetrabutylammonium hydrogensulfate as catalyst, 5-nitrosalicylic acid is obtained in 39% isolated yield as part of an 85% combined yield mixture with 3-nitrosalicylic acid, exhibiting an ortho:para selectivity ratio of 1.2:1 . The 5-nitro isomer (para to phenolic OH) crystallizes at m.p. 226–228°C versus 121–122°C for the 3-nitro isomer, enabling straightforward separation by crystallization .

regioselective nitration process development pharmaceutical intermediate

Transition Metal Complexation: Cu(II) Binding Affinity of 5-Nitrosalicylic Acid

Potentiometric equilibrium measurements at 25°C, 35°C, and 45°C demonstrate that 5-nitrosalicylic acid forms stable 1:1 complexes with Cu(II), Ni(II), Co(II), and Mn(II) in aqueous solution [1]. The thermodynamic properties of these complexes exhibit a regular trend in entropy of hydration (δShyd), which varies inversely as the sum of the ionic radii [1]. This predictable complexation behavior, established under low constant ionic strength conditions without a liquid junction, supports applications in analytical chemistry and environmental metal speciation studies.

metal complexation coordination chemistry analytical reagent

Solubility Behavior: Nitric Acid Concentration-Dependent Solubility of 5-Nitrosalicylic Acid vs. 3-Nitro Isomer

In the ternary system of organic acid/acetic acid/nitric acid, the solubility of 5-nitrosalicylic acid is dependent on nitric acid concentration (0 to 2 mol·L⁻¹), whereas the solubility of 3-nitrosalicylic acid (0 to 1 mol·L⁻¹) is independent of nitric acid concentration [1]. Both isomers show increased solubility with rising temperature from 288 to 303 K, but only 5-nitrosalicylic acid demonstrates this additional concentration-dependent behavior [1].

solubility differentiation isomer separation nitration process control

Acidity Order: OH-Group and COOH-Group pKa Trends Among Nitrosalicylic Acid Isomers

Among mononitrosalicylic acids, the acidity of the phenolic OH-group increases in the order: salicylic acid < 4-nitrosalicylic acid < 5-nitrosalicylic acid < 3-nitrosalicylic acid [1]. For the carboxylic acid group, the acidity order is: 3,5-dinitrosalicylic acid > 3-nitrosalicylic acid > 5-nitrosalicylic acid > 6-nitrosalicylic acid > salicylic acid [1]. This positions 5-nitrosalicylic acid with intermediate acidity between the 4-nitro and 3-nitro isomers for the OH-group, and between 3-nitro and 6-nitro isomers for the COOH-group [1].

acid dissociation constant electronic effects structure-property relationship

Downstream Reduction to 5-Aminosalicylic Acid: High-Yield Aqueous Protocol

Reduction of 5-nitrosalicylic acid potassium salt using Raney nickel catalyst and hydrazine hydrate in aqueous medium (pH 11.5) yields 5-aminosalicylic acid (5-ASA, mesalazine) in 89% yield [1]. The product conforms to USP specifications [1]. This high-yielding, water-based protocol avoids toxic organic solvents and costly purification steps, and the reduction can also be performed under 3–10 atmospheres of H2 pressure without hydrazine while maintaining equivalent yield and quality [1].

pharmaceutical manufacturing green chemistry nitro reduction

5-Nitrosalicylic Acid Application Scenarios: Pharmaceutical Synthesis and Industrial Process Development


Pharmaceutical Intermediate for Mesalazine (5-ASA) Production

5-Nitrosalicylic acid is the primary intermediate in the industrial synthesis of mesalazine (5-aminosalicylic acid), the first-line anti-inflammatory agent for ulcerative colitis and Crohn's disease. The nitro group at the 5-position enables direct reduction to the corresponding 5-amino derivative, achieving 89% yield under aqueous conditions with Raney nickel and hydrazine hydrate [1]. Alternative routes starting from 2-chlorobenzoic acid via nitration and nucleophilic substitution yield 5-nitrosalicylic acid intermediate with total 61% overall yield to 5-ASA [2], demonstrating the compound's central role across multiple synthetic pathways to mesalazine. The compound's established reduction protocols, including catalytic hydrogenation (3–10 atm H2) and electrochemical methods in alkaline media [1], provide manufacturing flexibility for pharmaceutical production.

Nitration Process Optimization and Safety Assessment

The batch production of 5-nitrosalicylic acid via salicylic acid nitration serves as a model system for thermokinetic and safety studies in industrial nitration processes. Investigations using the HNO3/AcOH system reveal that yields significantly exceed those of classic mixed acid nitration (<50%), while minimizing runaway phenomena risks associated with acetylnitrate decomposition [1]. The compound's solubility dependence on nitric acid concentration (0–2 mol·L⁻¹ at 288–303 K) enables process control strategies for isomer separation and purification [2]. This makes 5-nitrosalicylic acid an industrially relevant target for evaluating nitrating system performance, process safety parameters, and continuous-flow reactor designs.

Metal Complexation Studies and Analytical Chemistry

5-Nitrosalicylic acid functions as a model ligand for studying transition metal complexation thermodynamics. Potentiometric measurements at 25–45°C establish stability constants and thermodynamic parameters (δShyd) for 1:1 complexes with Cu(II), Ni(II), Co(II), and Mn(II) [1]. The compound's defined acidity order relative to other nitrosalicylic acid isomers (salicylic acid < 4-NSA < 5-NSA < 3-NSA for OH-group) [2] provides a rational basis for selecting ligands with specific protonation equilibria. These properties support applications in analytical detection methods for transition metals, environmental metal speciation studies, and as a model compound for nitrohumic acid metal-binding behavior in soil chemistry.

Reference Standard for Isomer Separation Method Development

The distinct physicochemical profile of 5-nitrosalicylic acid versus its 3-nitro isomer enables its use as a reference standard in developing isomer separation methodologies. The ortho:para selectivity ratio of 1.2:1 obtained under optimized nitration conditions, combined with the substantial melting point differential (226–228°C for 5-NSA vs. 121–122°C for 3-NSA), allows straightforward crystallization-based separation of the monopotassium salt [1]. The unique nitric acid concentration-dependent solubility behavior of 5-nitrosalicylic acid [2] provides an additional tunable parameter for chromatographic or fractional crystallization method development. This scenario is particularly relevant for analytical laboratories validating purity assays and for process development teams optimizing industrial-scale isomer separations.

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